Structural and Functional Analysis of 2,2-Dimethyl-3-phenylpropanoic Acid: A Technical Guide
Structural and Functional Analysis of 2,2-Dimethyl-3-phenylpropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dimethyl-3-phenylpropanoic acid (CAS 5669-14-7), a substituted carboxylic acid, serves as a key structural motif in medicinal chemistry and organic synthesis.[1] Its structural features, particularly the dimethyl-substituted carbon adjacent to a benzyl group, confer unique physicochemical and biological properties. This document provides a comprehensive technical overview of its structural analysis, synthesis, and its role as a negative allosteric modulator of the Cannabinoid Type 1 (CB1) receptor. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support advanced research and development activities.
Physicochemical and Spectroscopic Profile
The intrinsic properties of 2,2-Dimethyl-3-phenylpropanoic acid are fundamental to its handling, formulation, and chemical behavior.
Physicochemical Properties
Quantitative physical and chemical data for the compound are summarized in Table 1.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Melting Point | 59-60 °C | [1] |
| Boiling Point | 288.3 °C (at 760 mmHg) | [1] |
| Density | 1.07 g/cm³ | [1] |
| pKa (Predicted) | 4.73 ± 0.11 | [1] |
| Flash Point | 185.4 °C | [1] |
| Refractive Index | 1.527 | [1] |
| Vapor Pressure | 0.0011 mmHg (at 25 °C) | [1] |
Spectroscopic Data
Spectroscopic analysis confirms the molecular structure of 2,2-Dimethyl-3-phenylpropanoic acid.
1.2.1. ¹H NMR Spectroscopy The proton NMR spectrum provides characteristic signals corresponding to the distinct proton environments in the molecule.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~12.0 ppm | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |
| 7.20-7.30 ppm | Multiplet | 3H | Phenyl (m, p-H) |
| 7.16 ppm | Doublet | 2H | Phenyl (o-H) |
| 2.89 ppm | Singlet | 2H | Methylene (-CH₂-) |
| 1.21 ppm | Singlet | 6H | Gem-dimethyl (-C(CH₃)₂) |
| Solvent: CDCl₃. The chemical shift for the acidic proton can be highly variable. |
1.2.2. ¹³C NMR Spectroscopy While specific experimental data is not readily available in public databases, the expected chemical shifts for the carbon atoms can be predicted based on established correlation tables.
| Chemical Shift (δ) | Assignment |
| ~184 ppm | Carboxylic Acid Carbonyl (C=O) |
| ~138 ppm | Phenyl (quaternary C) |
| ~130 ppm | Phenyl (ortho C-H) |
| ~128 ppm | Phenyl (meta C-H) |
| ~126 ppm | Phenyl (para C-H) |
| ~48 ppm | Methylene (-CH₂-) |
| ~45 ppm | Quaternary Carbon (-C(CH₃)₂) |
| ~24 ppm | Gem-dimethyl (-CH₃) |
1.2.3. Infrared (IR) Spectroscopy The IR spectrum is characterized by absorptions corresponding to its key functional groups.
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid |
| ~3030 | C-H Stretch (sp²) | Aromatic |
| ~2970 | C-H Stretch (sp³) | Alkyl |
| ~1700 | C=O Stretch | Carboxylic Acid |
| ~1600, ~1495 | C=C Stretch | Aromatic Ring |
| ~1420, ~920 | O-H Bend | Carboxylic Acid |
| ~1300 | C-O Stretch | Carboxylic Acid |
| ~700 | C-H Bend (out-of-plane) | Monosubstituted Benzene |
1.2.4. Mass Spectrometry (MS) Electron Ionization (EI) mass spectrometry is expected to produce a molecular ion peak and characteristic fragment ions.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 178 | [C₁₁H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 133 | [M - COOH]⁺ | Loss of the carboxyl group |
| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion), from cleavage of the Cα-Cβ bond |
| 87 | [M - C₇H₇]⁺ | Loss of the benzyl group |
| 45 | [COOH]⁺ | Carboxyl cation |
| 43 | [C₃H₇]⁺ | Isopropyl cation from rearrangement |
Synthesis Protocols
Multiple synthetic routes to 2,2-Dimethyl-3-phenylpropanoic acid have been reported. Below are two detailed experimental protocols.
Protocol 1: Alkylation of Benzyl Isobutyrate
This method involves the formation of a lithium enolate followed by alkylation.
Workflow:
Caption: Synthesis workflow via benzyl isobutyrate alkylation.
Methodology:
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Dissolve hexamethyldisilazane (1.5 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
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Slowly add n-butyllithium (1.5 eq) and allow the mixture to warm to 0 °C over 1 hour to form lithium hexamethyldisilazide (LiHMDS).
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Cool the solution back to -78 °C and add a solution of benzyl isobutyrate (1.0 eq) in THF dropwise. Stir for 1 hour.
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Add chlorotrimethylsilane (2.0 eq) dropwise at -78 °C and stir for an additional hour.
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Allow the reaction to warm to room temperature and stir for approximately 19 hours.
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Concentrate the reaction mixture under reduced pressure. Dilute the resulting suspension with hexane and filter to remove solid byproducts.
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Distill the filtrate under reduced pressure to obtain an oil. Heat the oil at 100 °C for 2 hours.
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Hydrolyze the resulting silyl ketene acetal by stirring with 1 M hydrochloric acid at 60 °C for 4 hours.
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Neutralize the mixture with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
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Combine the organic layers, concentrate, and purify the residue by silica gel column chromatography to yield the final product.
Protocol 2: Hydrolysis of Ethyl Ester
This is a straightforward saponification of the corresponding ethyl ester.
Workflow:
Caption: Synthesis workflow via ester hydrolysis.
Methodology:
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Dissolve ethyl 2,2-dimethyl-3-phenylpropionate (1.0 eq) and potassium hydroxide (3.0 eq) in methanol.
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Heat the solution under reflux for 2 hours.
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After cooling, add water to the reaction mixture and extract with diethyl ether to remove any unreacted starting material.
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Cool the remaining aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms.
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Collect the solid product by filtration, wash with cold water, and dry.
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Recrystallize the crude product from a suitable solvent (e.g., hexane) to obtain pure 2,2-Dimethyl-3-phenylpropanoic acid.[2]
Biological Activity: CB1 Receptor Modulation
2,2-Dimethyl-3-phenylpropanoic acid is structurally related to known negative allosteric modulators (NAMs) of the Cannabinoid Type 1 (CB1) receptor. NAMs bind to a site on the receptor that is distinct from the primary (orthosteric) site, inducing a conformational change that inhibits the functional response of an orthosteric agonist.
Mechanism of Action
The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi. Activation of the CB1 receptor by an agonist (e.g., the endocannabinoid anandamide) typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
A NAM like 2,2-Dimethyl-3-phenylpropanoic acid does not compete with the agonist for the orthosteric binding site. Instead, it binds to an allosteric pocket, which alters the receptor's conformation. This can have two key consequences:
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Inhibition of Function: The conformational change prevents the agonist-bound receptor from efficiently coupling to and activating the Gi protein, thus blocking the downstream signaling cascade and preventing the inhibition of cAMP production.
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Enhanced Agonist Binding: Paradoxically, the allosteric binding can sometimes increase the binding affinity of the orthosteric agonist, a phenomenon known as positive binding cooperativity.
Signaling Pathway
The modulatory effect on the CB1 signaling pathway is depicted below.
Caption: Allosteric modulation of the CB1 receptor signaling pathway.
Quantitative Biological Data
While specific inhibitory constants (Ki) or IC₅₀ values for 2,2-Dimethyl-3-phenylpropanoic acid are not widely published, data from well-characterized and structurally related CB1 NAMs illustrate the typical potency of this compound class.
| Compound | Assay Type | Agonist | pEC₅₀ / pIC₅₀ | Reference |
| ORG27569 | cAMP Inhibition | WIN55,212-2 | 5.49 ± 0.08 | [3] |
| PSNCBAM-1 | cAMP Inhibition | WIN55,212-2 | 5.98 ± 0.11 | [3] |
| ORG27569 | Receptor Internalization | WIN55,212-2 | 4.64 ± 0.22 | [3] |
| PSNCBAM-1 | Receptor Internalization | WIN55,212-2 | 5.15 ± 0.05 | [3] |
These values represent the negative logarithm of the molar concentration producing 50% of the maximal response and are indicative of the potency of these NAMs in functional cellular assays.
Conclusion
2,2-Dimethyl-3-phenylpropanoic acid is a molecule of significant interest due to its well-defined structure and its potential as a pharmacological tool for modulating the endocannabinoid system. The detailed physicochemical, spectroscopic, and synthetic data provided herein offer a solid foundation for its use in research and development. Its mechanism as a negative allosteric modulator of the CB1 receptor highlights a sophisticated method for fine-tuning GPCR activity, representing a promising avenue for the development of novel therapeutics with potentially improved safety profiles compared to direct orthosteric agonists or antagonists.
